2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one features a central thiazole ring substituted with a phenylamino group at position 2 and a 4-phenylpiperazine moiety linked via an ethanone bridge. Its synthesis likely involves multicomponent reactions or coupling strategies similar to those described for analogs (e.g., ).
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-20(25-13-11-24(12-14-25)19-9-5-2-6-10-19)15-18-16-27-21(23-18)22-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKRINGLZVXJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a substituted thiourea with an α-haloketone under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Structural Variations and Heterocyclic Modifications
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Heterocyclic Core: The thiazole ring in the target compound is replaced by benzoxazole (), pyrazole (), or oxadiazole () in analogs.
- Substituent Effects: The phenylamino group in the target compound is absent in analogs like 2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (), which instead features a para-aminophenyl group. This modification could enhance solubility or hydrogen-bonding interactions.
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- The chloromethyl-substituted analog () has a well-defined melting point, suggesting crystallinity, a property that may vary in the target compound based on substituent flexibility.
- NMR data for the 4-aminophenyl analog () show distinct aromatic and amine proton shifts, underscoring the impact of substituents on spectral profiles.
Pharmacological and Application Insights
Table 4: Potential Biological Applications
Key Observations :
- The target compound’s 4-phenylpiperazine moiety is common in CNS-active agents (e.g., ).
Biological Activity
The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a thiazole-based derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring linked to a phenylpiperazine moiety, which is crucial for its biological interactions.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that the presence of the thiazole ring enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against Jurkat (T-cell leukemia) and HT-29 (colorectal carcinoma) cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2 | Jurkat | 0.98 | Inhibition of Bcl-2 protein |
| 9 | HT-29 | 1.61 | Induction of apoptosis |
| 13 | A-431 | <0.5 | Disruption of cell cycle progression |
The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the anticancer activity, with electron-donating groups enhancing efficacy .
Anticonvulsant Activity
In addition to anticancer effects, thiazole derivatives have demonstrated anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds exhibited high anticonvulsant activity in animal models, with one derivative showing complete protection in seizure models .
Table 2: Anticonvulsant Activity of Thiazole Compounds
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis.
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | S. aureus | 12.5 µg/mL |
| 6 | E. coli | 25 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives against cancer cell lines. The study concluded that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Another case study focused on the anticonvulsant activity where a derivative similar to our compound was tested in vivo, demonstrating significant protection against induced seizures in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
